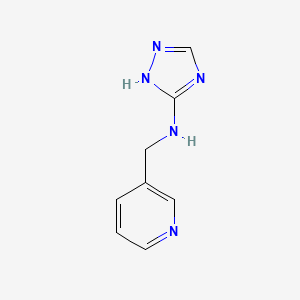

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

Descripción general

Descripción

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to a triazole ring through a methylene bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of pyridine-3-carboxaldehyde with 1H-1,2,4-triazol-5-amine in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of alternative reducing agents and solvents that are more environmentally friendly may be explored to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted triazole or pyridine derivatives.

Aplicaciones Científicas De Investigación

Antifungal Activity

One of the primary applications of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine derivatives is their antifungal properties. Research indicates that compounds derived from this scaffold exhibit significant antifungal activity against various strains of fungi. For instance, studies have shown that certain derivatives demonstrate greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Table 1: Antifungal Activity of Selected Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Comparison to Fluconazole |

|---|---|---|---|

| 26 | Candida albicans | ≤ 25 | More effective |

| 34 | Rhodotorula mucilaginosa | ≤ 25 | More effective |

| 35 | Geotrichum | ≤ 50 | Comparable |

Synthesis of Heterocyclic Compounds

This compound serves as a valuable synthon in the synthesis of various fused heterocyclic systems. The compound can be utilized to create more complex structures such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a][1,3,5]triazines . These compounds are noted for their biological activities and potential therapeutic applications.

Synthetic Pathways

Recent studies have explored microwave-assisted synthesis methods for generating N-substituted derivatives of triazoles. This approach enhances yield and reduces reaction times compared to traditional methods . The synthesis typically involves the reaction of pyridine derivatives with hydrazine hydrate under controlled conditions.

Biological Activities Beyond Antifungal Properties

In addition to antifungal applications, this compound and its derivatives have been investigated for a range of biological activities:

- Antimicrobial : Compounds containing the triazole ring are known for their broad-spectrum antimicrobial properties.

- Anticancer : Certain derivatives have shown promise in anticancer assays .

- Anti-inflammatory : Studies suggest that some triazole-containing compounds may possess anti-inflammatory effects .

Molecular Modeling Studies

Molecular modeling has been employed to predict the interactions of this compound with biological targets. These studies often utilize docking simulations to assess binding affinities and orientations within active sites of target proteins. The insights gained from these models can guide further optimization of lead compounds for enhanced efficacy .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

Case Study 1: Development of Antifungal Agents

A series of triazole derivatives were synthesized and evaluated for antifungal activity against clinical isolates. The results indicated that modifications at the pyridine moiety significantly influenced antifungal potency.

Case Study 2: Synthesis Using Microwave Technology

Research demonstrated that microwave-assisted synthesis of triazole derivatives resulted in higher yields and reduced reaction times compared to conventional heating methods. This approach has implications for scaling up production in pharmaceutical settings.

Mecanismo De Acción

The mechanism of action of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- N-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5-amine

- N-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-amine

- N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine

Uniqueness

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the triazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Actividad Biológica

N-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and appropriate carbonyl compounds. Various methods have been reported for synthesizing triazole derivatives, often emphasizing the importance of the pyridine moiety in enhancing biological activity. For example, a two-step synthesis involving pyridine derivatives and hydrazine hydrate has been documented, yielding high-purity products suitable for biological testing .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : this compound has shown efficacy against various bacterial strains. In one study, derivatives were tested against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL for certain derivatives .

Antitumor Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 39.2 ± 1.7 | Inhibition of cell viability via MAPK pathway |

| HCT116 (Colon) | 6.2 | Induction of apoptosis |

| T47D (Breast) | 27.3 | Cell cycle arrest |

These results indicate that the compound may exert its antitumor effects through multiple pathways, including apoptosis and cell cycle regulation .

Antiangiogenic Activity

Research has also indicated that derivatives of this compound possess antiangiogenic properties. This activity is crucial in cancer therapy as it inhibits the formation of new blood vessels that tumors require for growth .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : In silico studies suggest that these compounds may inhibit serine-threonine kinases like BRAF and MEK, which are pivotal in the MAPK signaling pathway linked to cancer progression .

- Cell Cycle Regulation : The triazole scaffold has been associated with modulation of cell cycle proteins, leading to G0/G1 phase arrest in cancer cells .

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-7(4-9-3-1)5-10-8-11-6-12-13-8/h1-4,6H,5H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJQXLYKOGTVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320534 | |

| Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822050 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

200431-98-7 | |

| Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.